molecular formula C43H48BrN3O17S B12426533 MAC glucuronide linker

MAC glucuronide linker

Cat. No.: B12426533
M. Wt: 990.8 g/mol
InChI Key: WMXFTIHCGUEXKO-SPDRDJHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Structural Classification of β-Glucuronide-Based Linkers

MAC glucuronide linker, formally known as (2S,3R,4S,5S,6S)-2-(2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetamido)-4-((((bromomethyl)(2-(methylsulfonyl)ethyl)carbamoyl)oxy)methyl)phenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, is a β-glucuronide-based compound classified under enzymatically cleavable linkers. Its molecular formula (C₄₃H₄₈BrN₃O₁₇S) and weight (990.8 g/mol) reflect a complex architecture designed for stability and controlled drug release.

Structurally, MAC glucuronide linkers consist of three key domains:

  • β-Glucuronic Acid Core : The sugar moiety (tetrahydro-2H-pyran ring) serves as the substrate for β-glucuronidase, with acetylated hydroxyl groups enhancing stability.
  • Self-Immolative Spacer : A bromomethyl-carbamoyloxy-methylphenoxy group enables 1,6-elimination upon enzymatic cleavage, facilitating payload release.
  • Conjugation Sites : Methoxycarbonyl and fluorenylmethyloxycarbonyl (Fmoc) groups provide attachment points for antibodies and cytotoxic drugs.

Table 1: Structural Features of this compound

Feature Description
Core Structure β-glucuronic acid with triacetylated hydroxyls
Enzymatic Trigger β-glucuronidase-sensitive glycosidic bond
Spacer Chemistry Bromomethyl-carbamoyloxy-methylphenoxy for 1,6-elimination
Drug Attachment Methoxycarbonyl group
Antibody Conjugation Fmoc-protected amine via carbamate linkage

This design ensures hydrophilicity (logP ≈ -2.1 predicted) and resistance to plasma esterases, addressing aggregation challenges common in hydrophobic ADC linkers.

Historical Development of Enzymatically Cleavable Linkers in ADC Design

The evolution of MAC glucuronide linkers parallels breakthroughs in ADC technology:

  • 2006 : Initial β-glucuronide linkers demonstrated lysosome-specific drug release using auristatins and camptothecins. Early versions lacked bromomethyl spacers, limiting payload versatility.
  • 2010 : Incorporation of N,N′-dimethylethylene diamine spacers enabled delivery of phenolic drugs like psymberin, expanding the linker’s applicability.
  • 2015–2020 : Structural optimizations introduced bromomethyl groups (as in MAC variants) to enhance stability and control drug release kinetics. Hybrid designs combining β-glucuronidase sensitivity and pH-dependent cleavage emerged.
  • 2022–2025 : MAC glucuronide linkers enabled third-generation ADCs with drug-to-antibody ratios (DAR) up to 8 while maintaining serum stability >96 hours.

Critical milestones include the first in vivo validation of β-glucuronide-linked doxorubicin conjugates (2012) and the FDA approval of belantamab mafodotin (2020), which utilized analogous linker chemistry.

Role of MAC Glucuronide Linkers in Targeted Drug Delivery Systems

MAC glucuronide linkers address three fundamental challenges in ADC design:

  • Plasma Stability : The acetylated glucuronic acid core resists non-specific cleavage by serum esterases, with <2% drug release observed after 72 hours in human plasma.
  • Tumor-Specific Activation : β-Glucuronidase activity in lysosomes (10–100× higher than in plasma) ensures localized drug release. For example, MAC-linked SN38 prodrugs achieve 98% payload release within 2 hours at enzyme concentrations ≥0.1 U/mL.
  • Hydrophilicity Management : With a calculated topological polar surface area (TPSA) of 250 Ų, MAC linkers reduce ADC aggregation to <5% even with hydrophobic payloads like tubulysins.

Mechanistic Workflow :

  • ADC internalization via antigen-mediated endocytosis
  • Lysosomal trafficking (pH ≈ 4.5–5.0)
  • β-Glucuronidase cleavage of glycosidic bond → spacer 1,6-elimination
  • Free drug diffusion into cytosol

Recent studies demonstrate that MAC-linked ADCs targeting HER2 exhibit 50–100× greater potency (IC₅₀ = 0.1–0.5 nM) compared to non-cleavable counterparts in xenograft models.

Properties

Molecular Formula

C43H48BrN3O17S

Molecular Weight

990.8 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[bromomethyl(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C43H48BrN3O17S/c1-24(48)60-36-37(61-25(2)49)39(62-26(3)50)41(64-38(36)40(52)57-5)63-34-16-15-27(21-58-43(54)47(23-44)17-18-65(6,55)56)19-33(34)45-35(51)20-46(4)42(53)59-22-32-30-13-9-7-11-28(30)29-12-8-10-14-31(29)32/h7-16,19,32,36-39,41H,17-18,20-23H2,1-6H3,(H,45,51)/t36-,37-,38-,39+,41+/m0/s1

InChI Key

WMXFTIHCGUEXKO-SPDRDJHJSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N(CCS(=O)(=O)C)CBr)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N(CCS(=O)(=O)C)CBr)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAC glucuronide linkers typically involves the conjugation of a glucuronic acid derivative with a suitable drug molecule. The process begins with the protection of the hydroxyl groups on the glucuronic acid to prevent unwanted side reactions. The protected glucuronic acid is then activated using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form an active ester intermediate. This intermediate is subsequently reacted with the drug molecule to form the desired glucuronide conjugate .

Industrial Production Methods

Industrial production of MAC glucuronide linkers involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity of the final product. Key steps include the protection and deprotection of functional groups, activation of the glucuronic acid, and conjugation with the drug molecule. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions

MAC glucuronide linkers undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MAC glucuronide linkers are specialized chemical compounds primarily utilized in the development of antibody-drug conjugates (ADCs). These linkers are known for their stability and ability to facilitate the controlled release of a cytotoxic drug at a targeted site, making them essential components in targeted therapies.

Applications in Antibody-Drug Conjugates (ADCs)

MAC glucuronide linkers connect an antibody to a drug, maintaining the conjugate's integrity during circulation. Once the ADC reaches the targeted cancer cells, enzymes such as glucuronidase cleave the linker, releasing the cytotoxic agent in the tumor microenvironment. This controlled release mechanism is crucial for reducing off-target toxicity and enhancing therapeutic efficacy.

Types of MAC Glucuronide Linkers

Two common types of MAC glucuronide linkers include:

  • MAC glucuronide linker-1 A non-cleavable ADC linker used in antibody-drug conjugations.
  • This compound-2 A cleavable ADC linker used in the synthesis of antibody-drug conjugates .

Advantages of MAC Glucuronide Linkers in ADCs

  • Specificity MAC glucuronide linkers rely on β-glucuronidase for cleavage, which provides a high degree of specificity and reduces off-target effects.
  • Stability These linkers are stable under physiological conditions until they encounter β-glucuronidase, ensuring effective payload release without premature degradation.
  • Therapeutic Efficacy ADCs utilizing MAC glucuronide linkers exhibit superior antiproliferative effects compared to traditional linkers, improving cytotoxicity against various cancer cell lines.
  • Improved Therapeutic Index Studies show that ADCs with MAC glucuronide linkers have a significantly higher therapeutic index than those using conventional linkers.

Beyond Cancer: Antiviral Therapies

MAC glucuronide linkers are also being explored for targeted therapies beyond cancer, including viral infections. Their stable yet cleavable nature makes them suitable for delivering antiviral agents, where the glucuronide linkage allows selective activation of the therapeutic agent at the infection site, ensuring drug release only in the vicinity of the virus. This enhances treatment precision, minimizes systemic side effects, and optimizes therapeutic outcomes.

Targeted Drug Delivery Systems

Researchers are studying MAC glucuronide linkers for their potential in drug delivery systems that target specific tissues or organs. By linking therapeutic compounds to carrier molecules like nanoparticles, these linkers enable more effective delivery to specific sites in the body. This approach holds promise for treating diseases like rheumatoid arthritis or cardiovascular conditions, where localized drug delivery could significantly improve efficacy and reduce the risk of systemic side effects.

Case Studies

Several studies have demonstrated the effectiveness of MAC glucuronide linkers in preclinical and clinical settings:

Study 1: Efficacy in Tumor Models

In human lymphoma xenograft models, ADCs with MAC glucuronide linkers showed significant tumor regression at doses as low as 3 mg/kg, indicating a favorable therapeutic profile compared to traditional linkers that require higher doses.

Study 2: Comparative Analysis with Other Linkers

A comparative analysis revealed that ADCs using MAC glucuronide linkers exhibited a therapeutic index significantly higher than those using conventional linkers like Val-Cit, with a reported 50-fold increase in the maximum tolerated dose/minimum effective dose ratio for MAC-based ADCs.

Methylene Alkoxy Carbamate (MAC) Self-Immolative Unit

A study published in PubMed explored the use of the methylene alkoxy Carbamate (MAC) self-immolative unit for conjugating alcohol-containing payloads to antibodies . The results demonstrated high stability at physiological pH and efficient release of alcohol drug surrogates under the action of β-glucuronidase. This research validates the MAC self-immolative unit for alcohol-containing payloads within ADCs, a class that has not been widely exploited .

Utility of the β-Glucuronide Linker

Research highlighted in PubMed Central has demonstrated the utility of the β-glucuronide linker for delivering amine-containing cytotoxic agents . The linker's stability in circulation, hydrophilicity, and tumor selectivity make it an appealing component for new ADC development and chemotype screening .

Albumin-Drug Conjugate

Mechanism of Action

The MAC glucuronide linker exerts its effects through a two-step mechanism:

    Enzymatic Hydrolysis: The linker is cleaved by the lysosomal enzyme beta-glucuronidase, which is overexpressed in certain tumor cells. This hydrolysis releases the drug payload from the conjugate.

    Self-Immolative Decomposition: Following hydrolysis, the linker undergoes self-immolative decomposition, leading to the release of the active drug molecule. .

Comparison with Similar Compounds

Research Findings :

  • In melanoma xenograft models, ADCs with MAC glucuronide linkers (DAR4) achieved complete tumor regression at 3 mg/kg, outperforming Val-Cit counterparts .
  • The glucuronide linker demonstrated 3–8× higher intracellular MMAE retention in SK-MEL-5 and A2058 cells, enhancing cytotoxicity .

Dipeptide Linkers (e.g., Gly-Gly-Phe)

Property This compound Dipeptide Linkers References
Drug Release Enzymatic + self-immolative Protease-dependent
Hydrophilicity High (reduces aggregation) Moderate
Tumor Selectivity High (β-glucuronidase-rich) Moderate (lysosomal protease)

Research Findings :

  • β-Glucuronide-MMAF conjugates exhibited a half-life of 81 days vs. shorter durations for dipeptide-linked ADCs .
  • MAC linkers enabled higher drug loading (DAR8) without compromising solubility, critical for hydrophobic payloads .

Other Glucuronide Variants

Quaternary Ammonium Glucuronide Linker

  • Structure : Combines glucuronide with a quaternary ammonium group for enhanced hydrophilicity .
  • Application : Used with auristatin E and tubulysin H, improving ADC pharmacokinetics .
  • Comparison : Less versatile than MAC for alcohol-containing payloads but superior in reducing hydrophobicity .

DMED (N,N'-Dimethylethylene Diamine) Glucuronide Linker

  • Structure: Incorporates DMED for phenolic drug delivery (e.g., psymberin A) .
  • Application: Achieved subnanomolar potency in CD30+ and CD70+ cell lines .
  • Comparison: Specialized for phenol release, whereas MAC targets alcohols .

Key Advantages of this compound

Enhanced Solubility : Hydrophilic β-glucuronide reduces aggregation, enabling higher DARs without compromising stability .

Broad Payload Compatibility: Unique carbamate spacer accommodates alcohol-containing drugs, unlike amine- or phenol-focused linkers .

Superior Intracellular Drug Retention : Higher MMAE accumulation compared to Val-Cit, improving therapeutic index .

Biological Activity

The MAC glucuronide linker is an innovative compound primarily utilized in the development of antibody-drug conjugates (ADCs). This linker enhances the therapeutic efficacy of ADCs by facilitating the selective delivery of cytotoxic agents to target cells, particularly in oncology. This article explores the biological activity of the this compound, highlighting its structure, mechanism of action, and relevant case studies.

Structural Characteristics

The this compound is characterized by its molecular formula C43H48BrN3O17SC_{43}H_{48}BrN_{3}O_{17}S and a molecular weight of 990.82 g/mol. Its structure allows for effective conjugation with various cytotoxic agents, providing stability and controlled release in physiological conditions.

Property Details
CAS Number2260960-07-2
Molecular FormulaC₄₃H₄₈BrN₃O₁₇S
Molecular Weight990.82 g/mol
ApplicationLinker for ADCs

The this compound operates through an enzyme-labile mechanism. It is cleaved by β-glucuronidase, an enzyme that is often overexpressed in tumor environments. This cleavage releases the cytotoxic drug payload selectively within the target cells, minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies

  • Study on Antibody-Drug Conjugates
    In a study evaluating the efficacy of β-glucuronide linkers, it was found that ADCs using this linker exhibited high stability in circulation while maintaining immunological specificity against cancer cell lines. The study demonstrated that conjugates like cAC10-9a showed significant antitumor activity in subcutaneous lymphoma models, achieving complete cures at doses as low as 0.5 mg/kg .
  • Release Mechanism
    Research indicated that MAC glucuronide linkers efficiently released drug surrogates upon exposure to β-glucuronidase. In vitro assessments showed rapid drug release rates, confirming the linker's potential for targeted therapy .
  • Comparative Efficacy
    A comparative analysis between traditional dipeptide-based ADCs and those utilizing β-glucuronide linkers revealed that the latter displayed superior hydrophilic properties, reducing aggregation and promoting solubility in biological systems .

Advantages of this compound

  • Enhanced Stability : The linker maintains stability at physiological pH, ensuring effective delivery without premature drug release.
  • Targeted Action : By leveraging the enzymatic activity of β-glucuronidase, it allows for precise drug release at tumor sites.
  • Reduced Toxicity : The selective nature of this linker minimizes systemic toxicity associated with conventional chemotherapy.

Q & A

Basic Research Questions

Q. What is the enzymatic cleavage mechanism of β-glucuronide linkers in antibody-drug conjugates (ADCs), and how does it influence tumor selectivity?

  • Methodological Answer : The β-glucuronide linker is cleaved by β-glucuronidase, an enzyme enriched in lysosomes and tumor microenvironments. Researchers can validate cleavage kinetics using in vitro assays with purified β-glucuronidase (e.g., from E. coli) and high-performance liquid chromatography (HPLC) to monitor drug release. Tumor selectivity is assessed by comparing linker stability in plasma (via incubation with human serum) versus enzymatic activation in tumor cell lysates .

Q. How do solubility and formulation protocols impact the stability of MAC glucuronide linkers in preclinical studies?

  • Methodological Answer : Solubility in DMSO (e.g., 200 mg/mL) and compatibility with co-solvents (e.g., PEG300, Tween-80) are critical. Researchers should prepare stock solutions under inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Stability tests involve storing linker-drug conjugates at -80°C and monitoring degradation via mass spectrometry over time. For in vivo studies, formulations using 20% SBE-β-CD in saline are recommended to enhance solubility and reduce aggregation .

Q. What are the key structural features of MAC glucuronide linkers that enable controlled drug release?

  • Methodological Answer : The linker integrates a glucuronic acid moiety for enzymatic cleavage and a self-immolative spacer (e.g., dimethylethylene diamine, DMED) for efficient drug release. Nuclear magnetic resonance (NMR) and X-ray crystallography are used to confirm the spatial arrangement of the glycosidic bond and carbamate linkages. Computational modeling (e.g., molecular dynamics) predicts hydrolysis rates under physiological conditions .

Advanced Research Questions

Q. How can researchers optimize the attachment of phenolic cytotoxic agents (e.g., psymberin) to β-glucuronide linkers while maintaining ADC potency?

  • Methodological Answer : Phenolic drugs require a DMED spacer to enable 1,6-elimination and cyclization post-cleavage. Synthetic steps include activating the drug with para-nitrophenyl carbonate, conjugating it to the DMED-glucuronide intermediate, and validating release kinetics using β-glucuronidase. In vitro cytotoxicity assays (e.g., against CD30+ L540cy cells) compare ADC activity to free drug controls. Mass spectrometry confirms intact drug release .

Q. What experimental strategies resolve contradictions in linker performance across tumor models with heterogeneous β-glucuronidase expression?

  • Methodological Answer : Quantify enzyme levels in tumor biopsies via immunohistochemistry (IHC) or RNA sequencing. Use isogenic cell lines engineered to overexpress or silence β-glucuronidase to correlate enzyme activity with ADC efficacy. In vivo studies in xenograft models (e.g., melanoma, NSCLC) with varying enzyme levels assess bystander effects and tumor penetration. Pharmacodynamic modeling links enzyme concentration to drug release rates .

Q. How do β-glucuronide linkers compare to Val-Cit dipeptide linkers in terms of intracellular drug retention and therapeutic index?

  • Methodological Answer : Conduct side-by-side comparisons using ADCs with identical payloads (e.g., MMAE) but different linkers. Measure intracellular MMAE levels via LC-MS/MS in CD228+ tumor cells. The glucuronide linker shows ~3–8-fold higher intracellular retention due to reduced efflux, as demonstrated in melanoma (A2058) and TNBC models. Therapeutic index is evaluated by correlating tumor regression in xenografts with toxicity in non-target tissues .

Methodological Considerations

  • Data Tables for Reference :

    Parameterβ-Glucuronide Linker (MAC)Val-Cit Linker
    Solubility in DMSO200 mg/mL 100 mg/mL
    Plasma Half-Life (human)>7 days 2–3 days
    Intracellular MMAE Retention3–8-fold higher Baseline
  • Key References for Experimental Design :

    • Enzymatic cleavage protocols: Jeffrey et al. (2006) .
    • Phenolic drug conjugation: Scheme 2 in Jeffrey et al. (2011) .
    • Comparative linker studies: Sandall et al. (2023) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.